molecular formula C9H12 B1294937 3a,4,7,7a-Tetrahydroindene CAS No. 3048-65-5

3a,4,7,7a-Tetrahydroindene

Cat. No. B1294937
CAS RN: 3048-65-5
M. Wt: 120.19 g/mol
InChI Key: UFERIGCCDYCZLN-UHFFFAOYSA-N
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Description

3a,4,7,7a-Tetrahydroindene is a chemical compound with the molecular formula C9H12 . It is also known as tetrahydroindene . This compound belongs to the class of indene derivatives and has an intriguing structure that combines aromatic and aliphatic features .


Synthesis Analysis

The synthesis of 3a,4,7,7a-Tetrahydroindene involves various methods, including hydrogenation of indene or its derivatives. The reduction of indene using suitable catalysts (such as palladium on carbon) under hydrogen gas leads to the formation of tetrahydroindene .


Molecular Structure Analysis

The molecular structure of 3a,4,7,7a-Tetrahydroindene consists of a fused bicyclic ring system . It contains a six-membered ring (indene) and an additional saturated cyclohexane ring. The compound can exist in both cis and trans forms .


Chemical Reactions Analysis

  • Substitution Reactions : The aromatic portion of the molecule can participate in electrophilic or nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

  • Solubility : Tetrahydroindene is sparingly soluble in water

Scientific Research Applications

Synthesis and Chemistry

  • 3a,4,7,7a-Tetrahydroindene has been utilized in the synthesis of various complex molecular structures. For instance, it has been involved in the construction of chiral rodlike platinum complexes and potential asymmetric hydrogenation ligands (Hai Peng et al., 2005). These structures are significant due to their highly ordered configurations and potential in catalytic applications.
  • The compound has been a key player in studies related to Pd-catalyzed cyclopropanation, demonstrating unique reactivity patterns (E. V. Shulishov et al., 2020). This showcases its versatility in organic synthesis and potential for creating novel compounds.

Material Science and Functional Materials

  • In material science, it has been integral in the development of superphanes, which exhibit unique photophysical properties and host–guest behavior (Aimin Li et al., 2021). These materials are important for their potential applications in advanced functional materials.
  • It's also used in the synthesis of biindenylidenedione derivatives, which show interesting properties like photochromism and photomagnetism (Jie Han et al., 2009). These compounds have implications for the development of novel materials with unique light and magnetic responsive properties.

Polymers and Organic Electronics

  • The compound plays a role in the synthesis of various polymers and organic electronics. For example, it's used in the creation of novel symmetrical tetra- and hexacatenar di-amides with specific mesomorphic and luminescence properties (E. Elgueta et al., 2014). These materials have potential applications in the field of liquid crystals and optoelectronic devices.
  • Additionally, it's involved in the development of non-doped blue organic light-emitting devices, highlighting its significance in the field of organic electronics (Thaksen Jadhav et al., 2016).

Future Directions

: ChemSpider: 3A,4,7,7A-TETRAHYDROINDENE

properties

IUPAC Name

3a,4,7,7a-tetrahydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h1-3,6,8-9H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFERIGCCDYCZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0027515
Record name 3a,4,7,7a-Tetrahydroindene
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Molecular Weight

120.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1H-Indene, 3a,4,7,7a-tetrahydro-
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Product Name

3a,4,7,7a-Tetrahydroindene

CAS RN

3048-65-5, 38451-18-2, 56170-01-5, 66563-20-0
Record name 3a,4,7,7a-Tetrahydroindene
Source CAS Common Chemistry
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Record name 3a,4,7,7a-Tetrahydroindene
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Record name cis-Bicyclo(4.3.0)nona-3,7-diene
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Record name 1H-Indene, 3a,4,7,7a-tetrahydro-, cis-
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Record name 1H-Indene, 3a,4,7,7a-tetrahydro-, trans-
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Record name 1H-Indene, 3a,4,7,7a-tetrahydro-
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Record name 3a,4,7,7a-Tetrahydroindene
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Record name 3a,4,7,7a-tetrahydro-1H-indene
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Record name 3A,4,7,7A-TETRAHYDROINDENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
S Tsuchida, K Yoshimoto, M Ogawa - Journal of The Japan …, 1970 - jstage.jst.go.jp
The synthesis of 3a, 4, 7, 7a-tetrahydroindene(THI) from butadiene and cyclopentadiene was investigated to improve the purity and the yield of the product by the use of polymerization …
Number of citations: 9 www.jstage.jst.go.jp
GA Max - 1972 - search.proquest.com
University Microfilms Page 1 INFORMATION TO USERS This dissertation was produced from a microfilm copy of the original document. While the most advanced technological means …
Number of citations: 3 search.proquest.com
GF Chen, F Williams - Journal of the Chemical Society, Chemical …, 1992 - pubs.rsc.org
Radical cation ‘fingerprinting’ by ESR spectroscopy reveals that the radiolytic oxidation of endo-5-vinylbicyclo[2.2.1]hept-2-ene 2 leads to the formation of the cis-bicyclo[4.3.0]nona-3,7-…
Number of citations: 9 pubs.rsc.org
前田照信, 村中光夫, 浜中佐和子, 小川雅弥 - 日本化学会誌, 1974 - jlc.jst.go.jp
5-Vinyl-2-norbornene (VNB) obtained as a nyco-dimer from the reaction of cyclopentadiene (CP) and butadiene (BD) rearranged easily to another co-dimer, 3 a, 4, 7 7 a-…
Number of citations: 12 jlc.jst.go.jp
Y MATOBA, H YAMASHITA, T OGAWA… - Journal of The Japan …, 1984 - jstage.jst.go.jp
The hydroxylation of cis-3a, 4, 7, 7a-tetrahydroindene (THI) with hydrogen peroxide in formic acid was examined and the stereochemistry of the resulting diols and tetrol was elucidated …
Number of citations: 2 www.jstage.jst.go.jp
S Cesca, A Roggero, N Palladino… - … Chemistry and Physics, 1970 - Wiley Online Library
… SUMMARY: By means of different cationic catalysts 1-isopropylidene-3a 4 7 7a-tetrahydroindene (I) can be homopolymerized in a wide range of temperatures. Amorphous polymers …
Number of citations: 7 onlinelibrary.wiley.com
VA Babkin, MYU SHKURATOVA - … -Chemical Calculation of …, 2014 - books.google.com
For the first time quantum-chemical calculation of a molecule of 1-isopropylindene-3a, 4, 7, 7a-tetrahydroindene is executed by the method modified neglect of diatomic overlap (MNDO) …
Number of citations: 2 books.google.com
Y MATOBA, M OHNISHI, M KAGOHASHI… - Journal of The Japan …, 1983 - jstage.jst.go.jp
Diels-Alder reaction of cyclopentadiene and butadiene gives several dimers, which are considered to be valuable materials for various organic preparations. The cis-dihydroxylation of …
Number of citations: 5 www.jstage.jst.go.jp
WE Doering, CH DePuy - Journal of the American Chemical …, 1953 - ACS Publications
Among various points of interest associated with the unknown diazocyclopentadiene (I), three are noteworthy. The arrangement of x-orbitals is such that withdrawal of electrons from …
Number of citations: 264 pubs.acs.org
K Cao, X Liu, Y Zhang, J Shi, Y Song… - Industrial & Engineering …, 2015 - ACS Publications
Synthesis of 5-vinyl-2-norbornene based on the Diels–Alder reactions of cyclopentadiene (CPD) generated from dicyclopentadiene (DCPD) and 1,3-Butadiene (BD) have been …
Number of citations: 10 pubs.acs.org

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